Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Descripción
Propiedades
IUPAC Name |
benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-2-23-17(21)12-16(20)15-8-10-19(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRPXCJJXOCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440155 | |
| Record name | Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167414-75-7 | |
| Record name | Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 167414-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Claisen Condensation of 4-Piperidone
The Claisen condensation represents a foundational method for introducing β-keto ester functionalities. In this approach, 4-piperidone reacts with ethyl acetate under basic conditions to form the 4-(3-ethoxy-3-oxopropanoyl)piperidine intermediate, followed by benzyl carbamate protection.
Reagents and Conditions:
-
4-Piperidone : Cyclic ketone starting material.
-
Ethyl acetate : Acyl donor.
-
Base : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).
-
Temperature : 0–5°C (initial), then room temperature.
-
Solvent : Anhydrous ethanol or tetrahydrofuran (THF).
Mechanism:
The base deprotonates ethyl acetate, generating an enolate that attacks the carbonyl carbon of 4-piperidone. Subsequent elimination of ethanol yields the β-keto ester at the 4-position.
Yield Optimization:
-
Stoichiometry : A 2:1 molar ratio of ethyl acetate to 4-piperidone minimizes side reactions.
-
Catalysis : Lewis acids like titanium tetrachloride (TiCl₄) improve reaction efficiency.
| Parameter | Value/Range |
|---|---|
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
| Purity (HPLC) | ≥95% |
Directed Lithiation and Acylation
Regioselective acylation at the 4-position is achieved via directed metallation. This method involves deprotonating N-Cbz-piperidine with a strong base, followed by quenching with an electrophilic acylating agent.
Stepwise Procedure:
-
Amine Protection : Piperidine is treated with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Lithiation : N-Cbz-piperidine reacts with lithium diisopropylamide (LDA) at −78°C in THF, forming a stabilized enolate at the 4-position.
-
Acylation : The enolate is quenched with ethyl chlorooxaloacetate, introducing the β-keto ester group.
Critical Parameters:
-
Base Strength : LDA ensures complete deprotonation without side reactions.
-
Temperature Control : Strict maintenance of −78°C prevents thermal degradation.
| Parameter | Value/Range |
|---|---|
| Reaction Time | 2 hours (lithiation) |
| Yield | 70–85% |
| Scalability | Suitable for >100 g batches |
One-Pot Synthesis Strategies
Tandem Protection-Acylation
A streamlined one-pot approach combines amine protection and acylation, reducing purification steps.
Procedure:
-
Piperidine, Cbz-Cl, and TEA are mixed in DCM at 0°C.
-
After 1 hour, ethyl acetoacetate and TiCl₄ are added directly to the reaction mixture.
-
The solution is stirred at room temperature for 18 hours.
Advantages:
-
Time Efficiency : Eliminates intermediate isolation.
-
Cost-Effectiveness : Reduces solvent and reagent use.
| Parameter | Value/Range |
|---|---|
| Overall Yield | 65–70% |
| Purity | 90–92% |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enhance heat and mass transfer, critical for exothermic acylation steps.
Key Features:
-
Reactor Type : Tubular reactor with static mixers.
-
Residence Time : 30–60 minutes.
-
Temperature Control : Jacketed cooling maintains 25–30°C.
Economic Considerations:
-
Throughput : 50–100 kg/day.
-
Waste Reduction : Solvent recovery systems achieve >90% reuse.
| Parameter | Value/Range |
|---|---|
| Production Cost | $120–150/kg |
| Purity | ≥99% (GC-MS) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Claisen Condensation | 60–75 | 95 | Moderate | 200–250 |
| Directed Lithiation | 70–85 | 98 | High | 180–220 |
| One-Pot Synthesis | 65–70 | 90–92 | Low | 150–180 |
| Continuous Flow | 80–85 | 99 | Industrial | 120–150 |
Aplicaciones Científicas De Investigación
Chemical Synthesis
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it an essential intermediate in organic chemistry .
Common Reactions:
- Oxidation: Can be oxidized using potassium permanganate.
- Reduction: Reduction can be performed with lithium aluminum hydride.
- Substitution: Nucleophilic substitutions can occur at the benzyl or ethoxy groups.
Biological Research
The compound has been investigated for its interactions with biological targets, particularly in enzyme inhibition and receptor binding studies. It shows promise as a lead compound in drug discovery programs aimed at developing therapeutics for various diseases .
Mechanism of Action:
this compound may modulate enzyme activity or receptor function, influencing biological pathways relevant to disease mechanisms .
Pharmaceutical Development
Research indicates that derivatives of this compound could be effective in treating conditions related to fibrinolysis, such as bleeding disorders and thrombotic conditions. Its potential as a therapeutic agent is highlighted in studies focusing on modulating the fibrinolytic system .
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting its utility in developing enzyme inhibitors for therapeutic applications .
Case Study 2: Drug Discovery
In a drug discovery initiative, researchers synthesized several derivatives of this compound and assessed their biological activity against various cancer cell lines. The findings revealed that some derivatives exhibited potent anti-cancer properties, warranting further investigation into their mechanisms of action and potential clinical applications .
Mecanismo De Acción
The mechanism of action of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, piperidine derivatives are known to act as acetylcholinesterase inhibitors, which can enhance cholinergic transmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in the context of neurological disorders where cholinergic deficits are observed.
Comparación Con Compuestos Similares
tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 479630-08-5)
- Structural Difference : Replaces the benzyl group with a tert-butyl carbamate.
- Impact: Stability: The tert-butyl group provides superior steric protection against nucleophiles and acidic/basic conditions compared to the benzyl group, which is more labile under hydrogenolytic conditions . Synthetic Utility: Requires strong acids (e.g., TFA) for deprotection, whereas the benzyl analog can be deprotected via hydrogenolysis .
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS: 175406-94-7)
- Structural Difference: Features a methyl ester and a hydrochloride salt instead of the ethoxy-oxopropanoyl group.
- Impact: Reactivity: The oxo group at the 3-position enhances electrophilicity, making it more reactive in nucleophilic additions compared to the ethoxy-oxopropanoyl substituent . Solubility: The hydrochloride salt improves water solubility, advantageous for biological assays but may complicate organic-phase reactions .
1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 154548-45-5)
- Structural Difference : Contains two ester groups (benzyl and ethyl) and a 4-oxo substituent.
- Reactivity: The 4-oxo group may participate in tautomerization or conjugate additions, differing from the ethoxy-oxopropanoyl group’s stability .
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS: 72349-01-0)
- Structural Difference: Substitutes the ethoxy-oxopropanoyl group with a 2-oxoimidazolidinyl moiety.
- Synthetic Complexity: Higher cost (~$338–$707/g) due to multi-step synthesis compared to the straightforward preparation of the ethoxy-oxopropanoyl analog .
Physicochemical and Functional Comparison
Actividad Biológica
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry, particularly due to its interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃NO₅
- Molecular Weight : 333.38 g/mol
- CAS Number : 167414-75-7
The compound features a piperidine ring substituted with a benzyl group and an ethoxy group, along with a ketone moiety. These structural components contribute to its reactivity and potential biological activities.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl 3-oxopropanoate under controlled conditions, often in the presence of bases like sodium hydride or potassium carbonate to facilitate product formation.
This compound is believed to interact with specific molecular targets, such as enzymes or receptors. Notably, derivatives of piperidine have been shown to act as acetylcholinesterase inhibitors, which can enhance cholinergic transmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in treating neurological disorders characterized by cholinergic deficits.
Enzyme Inhibition
Research indicates that this compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets remain to be fully elucidated but suggest potential applications in pharmacology.
Case Studies and Research Findings
- Neuroprotective Effects : Studies have indicated that compounds similar to this compound exhibit neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease due to their ability to enhance cholinergic signaling.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting that this compound could be explored for developing new antibiotics .
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl 4-(3-methoxycarbonyl)piperidine | C₁₈H₂₃NO₄ | Contains a methoxycarbonyl instead of an ethoxy group |
| Tert-butyl 4-(3-ethoxy-3-ketobutanoyl)piperidine | C₂₀H₃₁NO₅ | Tert-butyl group provides steric hindrance |
| N-benzylpiperidinone | C₁₅H₁₉NO | Lacks the ethoxy and ketone functionalities |
This comparison highlights the unique substitution pattern of this compound, which may influence its pharmacological properties and reactivity compared to structurally similar compounds.
Q & A
Q. What are the common synthetic routes for preparing Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, and what reaction conditions are critical for success?
- Methodological Answer : The compound is typically synthesized via acylation of a piperidine precursor. For example, reacting 4-oxopiperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) forms the carboxylate backbone . A second acylation step introduces the 3-ethoxy-3-oxopropanoyl group using ethyl malonyl chloride. Key conditions include:
- Temperature : Room temperature for acylation steps to avoid side reactions.
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .
- Catalysts : Use of mild bases (e.g., NaHCO₃) to neutralize HCl byproducts .
Table 1 : Comparison of Synthetic Routes
| Precursor | Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Oxopiperidine | Benzyl chloroformate | DCM | 36% | |
| 4-Hydroxypiperidine | Ethyl malonyl chloride | THF | 65% |
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include:
- Benzyl group : Aromatic protons at δ 7.3–7.4 ppm and carboxylate carbonyl at ~δ 167 ppm .
- Piperidine ring : Methine protons adjacent to the carbonyl at δ 4.2–4.6 ppm .
- HRMS : Confirm molecular weight (C₁₈H₂₅NO₄, MW 319.4) with [M+Na]⁺ at m/z 342.149 .
- IR : Ester C=O stretch at ~1730 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- First Aid : Flush eyes with water for 15 minutes upon contact; wash skin with soap and water .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers .
Q. How stable is this compound under standard laboratory storage conditions?
- Methodological Answer : The compound is stable at room temperature in dry, dark environments but degrades under prolonged exposure to:
- Moisture : Hydrolysis of the ester group (3-ethoxy-3-oxopropanoyl) may occur .
- Heat : Decomposes above 100°C, releasing CO and NOₓ .
- Light : UV exposure may cause piperidine ring oxidation .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate and brine to separate organic layers .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 5–50%) .
- Recrystallization : Ethanol/water mixtures for high-purity crystals .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to enhance acylation efficiency .
- Solvent Optimization : Replace dichloromethane with acetonitrile to improve solubility of intermediates .
- In Situ Monitoring : Use TLC (Rf ~0.5 in 3:7 EtOAc/hexane) to track reaction progress and terminate at peak conversion .
Q. What mechanistic insights explain the selectivity of acylation at the piperidine nitrogen versus other reactive sites?
- Methodological Answer :
- Steric Effects : The 4-position of piperidine is less sterically hindered, favoring nucleophilic attack on the carbonyl carbon of benzyl chloroformate .
- Electronic Effects : Electron-withdrawing groups (e.g., ethoxy-oxopropanoyl) deactivate competing sites like the piperidine oxygen .
- Computational Modeling : DFT calculations can predict charge distribution and guide reagent design .
Q. How can researchers address discrepancies in reported hazards (e.g., "no known hazards" vs. "uninvestigated toxicity")?
- Methodological Answer :
- Cross-Reference SDS : Compare data from multiple suppliers (e.g., Combi-Blocks vs. TCI America) .
- Preliminary Assays : Conduct acute toxicity tests (e.g., Artemia salina bioassay) to estimate LD₅₀ .
- Literature Review : Identify structurally similar compounds (e.g., benzyl piperidine carboxylates) with documented toxicity profiles .
Q. What analytical challenges arise in characterizing decomposition products of this compound?
- Methodological Answer :
Q. How can computational methods predict the ecological impact of this compound given limited data?
- Methodological Answer :
- QSAR Modeling : Estimate biodegradability and bioaccumulation using software like EPI Suite .
- Molecular Dynamics : Simulate interactions with soil organic matter to assess mobility .
- Toxicity Prediction : Tools like ProTox-II can infer acute toxicity based on functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
